molecular formula C12H21N5 B6619139 N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine CAS No. 1803583-36-9

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine

Cat. No.: B6619139
CAS No.: 1803583-36-9
M. Wt: 235.33 g/mol
InChI Key: HXADBBKRIOFCAZ-UHFFFAOYSA-N
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Description

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine (CAS: 1803589-75-4, SY163545 trihydrochloride) is a nitrogen-containing heterocyclic compound featuring a 7-membered azepane ring substituted with a methyl group and a 4-aminopyrimidin-2-ylmethyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. Its synthesis involves multi-step organic reactions, often requiring precise control of regioselectivity and stereochemistry.

Properties

IUPAC Name

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-17(10-3-2-6-14-7-4-10)9-12-15-8-5-11(13)16-12/h5,8,10,14H,2-4,6-7,9H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXADBBKRIOFCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CC(=N1)N)C2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. Similarly, its anti-inflammatory effects are due to its inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, SY163545 is compared with structurally related compounds from the same research series (see Table 1 ) .

Table 1: Structural Comparison of SY163545 and Analogous Compounds

Compound ID Core Structure Substituents/Functional Groups CAS Number
SY163545 Azepane (7-membered) -N-methyl, -CH2-(4-aminopyrimidin-2-yl) 1803589-75-4
SY163544 Piperidine (6-membered) -CH2-cyclobutyl, hydrochloride salt 1803571-12-1
SY163547 Phenol derivative -CH2-(2-methyl-1,3-benzoxazol-5-yl) 1042617-24-2
SY163548 Propanamide -N-methyl, -N-(2-aminoethyl), dihydrochloride 1803571-53-0

Key Structural Differences and Implications:

Ring Size and Flexibility: SY163545’s azepane (7-membered ring) offers greater conformational flexibility compared to SY163544’s piperidine (6-membered). This may enhance binding to larger enzymatic pockets but reduce metabolic stability due to increased ring strain . SY163547’s rigid benzoxazole-phenol hybrid likely improves π-π stacking interactions but limits solubility in aqueous media.

Substituent Effects: The 4-aminopyrimidinyl group in SY163545 facilitates hydrogen bonding with biological targets (e.g., ATP-binding sites in kinases), whereas SY163548’s propanamide backbone may prioritize passive membrane diffusion.

Salt Forms :

  • SY163545 and SY163548 are synthesized as hydrochloride salts to enhance solubility and crystallinity, contrasting with SY163544’s neutral cyclobutylmethyl group.

Physicochemical and Pharmacological Properties

Table 2: Hypothesized Property Comparison Based on Structural Features

Property SY163545 SY163544 SY163547 SY163548
LogP (Predicted) 1.8–2.5 2.1–3.0 3.5–4.0 0.5–1.2
Solubility (aq.) Moderate (HCl salt) Low Very Low High (dihydrochloride)
Metabolic Stability Moderate (azepane ring) High (piperidine) Low (benzoxazole) High (amide backbone)

Research Findings:

  • Reactivity: SY163545’s aminopyrimidine group may participate in nucleophilic reactions (e.g., acylations), whereas SY163548’s aminoethyl-methylamide is more prone to hydrolysis under acidic conditions .
  • Biological Activity : Computational docking studies suggest SY163545 exhibits stronger affinity for tyrosine kinase receptors compared to SY163544, likely due to the pyrimidine moiety’s mimicry of adenine .

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